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molecular formula C10H13ClS B8780854 [(4-Chlorobutyl)sulfanyl]benzene CAS No. 14633-31-9

[(4-Chlorobutyl)sulfanyl]benzene

Cat. No. B8780854
M. Wt: 200.73 g/mol
InChI Key: OMSCMJGUCKTCEA-UHFFFAOYSA-N
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Patent
US04065584

Procedure details

11 g (0.1 mol) of thiophenol and 18.9 g (0.11 mol) of 1-bromo-4-chlorobutane are mixed at ordinary temperature in a 250 ml flask equipped with a condenser, a thermometer and a dropping funnel. 100 ml of ethanol are added, the mixture is heated to 40° C and 20 ml of 5N NaOH are then added dropwise at this temperature. The speed of addition of the sodium hydroxide is regulated so as to have a reaction medium of neutral pH. When the addition is complete, the reactants are left in contact at 40° C for 3 hours, the alcohol is then evaporated, the oil is extracted with ether and the ether solution is washed with 2N NaOH and then with water. Thereafter the organic phase is dried over MgSO4, the ether is evaporated and a yellow oil ia obtained, which crystallises from ethanol. (18.4 g; 0.092 mol; yield: about 92%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH2:9][CH2:10][CH2:11][CH2:12][Cl:13].[OH-].[Na+]>C(O)C>[C:1]1([S:7][CH2:9][CH2:10][CH2:11][CH2:12][Cl:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
18.9 g
Type
reactant
Smiles
BrCCCCCl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
the alcohol is then evaporated
EXTRACTION
Type
EXTRACTION
Details
the oil is extracted with ether
WASH
Type
WASH
Details
the ether solution is washed with 2N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Thereafter the organic phase is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the ether is evaporated
CUSTOM
Type
CUSTOM
Details
a yellow oil ia obtained
CUSTOM
Type
CUSTOM
Details
which crystallises from ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1(=CC=CC=C1)SCCCCCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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